exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane
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Overview
Description
exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane: is a bicyclic compound with the molecular formula C13H24N2O2. It is also known by its IUPAC name, tert-butyl (1R,5S)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate . This compound is notable for its unique structure, which includes a bicyclic ring system and a tert-butyl carbamate protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the aminomethyl group: This step often involves the use of a suitable amine and a protecting group strategy to ensure selective functionalization.
Protection of the amine group: The tert-butyl carbamate (Boc) group is commonly used to protect the amine functionality during subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the aminomethyl group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the bicyclic ring system or the aminomethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced bicyclic systems.
Substitution: Formation of substituted aminomethyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry .
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
- Evaluated for its pharmacokinetic and pharmacodynamic properties .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane: Similar structure but different functional groups.
tert-butyl (1R,5S)-8-azabicyclo[3.2.1]oct-3-ylmethylcarbamate: Another bicyclic compound with a carbamate group.
Uniqueness:
- The presence of the aminomethyl group and the Boc protecting group in exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane provides unique reactivity and stability.
- Its specific stereochemistry and bicyclic structure contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl (1S,5R)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYURWVQSNWVJSV-FGWVZKOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701131772 |
Source
|
Record name | 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273376-40-2 |
Source
|
Record name | 1,1-Dimethylethyl (3-endo)-3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701131772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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